![molecular formula C8H8O3 B161883 2-Hydroxy-6-methylbenzoic acid CAS No. 567-61-3](/img/structure/B161883.png)
2-Hydroxy-6-methylbenzoic acid
Overview
Description
2-Hydroxy-6-methylbenzoic acid, also known as 6-methylsalicylic acid, is a monohydroxybenzoic acid where the hydrogen ortho to the carboxylic acid group is substituted by a methyl group . It is a constituent of G. anandria, a well-known traditional Chinese medicinal herb, and is also produced in various fungi, including P. patulum, where it is a precursor to the toxin patulin . This polyketide is a key structural moiety for many different antibiotic and anticancer agents, including chlorothricin, maduropeptin, neocarzinostatin, and terreic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H8O3 . The InChI code is 1S/C8H8O3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3,(H,10,11) and the InChI key is HCJMNOSIAGSZBM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 152.15 . The storage temperature is ambient temperature .Scientific Research Applications
Synthesis in Pharmaceuticals
2-Hydroxy-6-methylbenzoic acid plays a significant role in the synthesis of various pharmaceutical compounds. For instance, it's a constituent in the synthesis of aromatic constituents of calichemicins, a group of antibiotics. This synthesis involves polysubstituted aromatic carboxylic acids, including this compound, through a preparative scale synthesis from readily available compounds (Laak & Scharf, 1989).
Role in Biochemical Pathways
This compound is involved in various biochemical pathways. For instance, it has been identified as a metabolite in the degradation of certain compounds under methanogenic conditions. Specifically, its transformation to 3-methylbenzoic acid by an anaerobic consortium has been observed, demonstrating its role in complex biochemical processes (Bisaillon et al., 1991).
Application in Organic Chemistry Research
In organic chemistry research, this compound is utilized in the study and synthesis of various organic compounds. For example, it has been used in the synthesis of novel Schiff base derivatives containing thiophene rings, indicating its utility in the development of new organic molecules (Ermiş, 2018).
Environmental Studies
Studies involving this compound also extend to environmental science. For instance, its degradation products and kinetics have been studied in the context of photodegradation of parabens, which are common pollutants. This research provides insights into the environmental impact and degradation pathways of these compounds (Gmurek et al., 2015).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential applications. For example, novel derivatives of the benzo[b][1,6]naphthyridine system, which includes this compound, have been synthesized and evaluated for their cytotoxic properties, indicating a potential for development in cancer research (Deady & Rogers, 2006).
Safety and Hazards
2-Hydroxy-6-methylbenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Mechanism of Action
Target of Action
2-Hydroxy-6-methylbenzoic acid, also known as 6-methylsalicylic acid, is a monohydroxybenzoic acid that is functionally related to salicylic acid . It is a constituent of G. anandria, a well-known traditional Chinese medicinal herb, and is also produced in various fungi . .
Mode of Action
Given its structural similarity to salicylic acid, it may share some of the same mechanisms, such as inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins .
Biochemical Pathways
This compound is a key structural moiety for many different antibiotic and anticancer agents, including chlorothricin, maduropeptin, neocarzinostatin, and terreic acid . It is also a precursor to the toxin patulin in P. patulum
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be between 0.76 and 1.88 .
Result of Action
Given its role as a precursor for various antibiotic and anticancer agents, it may have potential antimicrobial and antineoplastic effects .
Action Environment
It is recommended to be stored sealed in a dry room temperature environment .
properties
IUPAC Name |
2-hydroxy-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJMNOSIAGSZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205257 | |
Record name | 6-Methylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
567-61-3 | |
Record name | 6-Methylsalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=567-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylsalicylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHYLSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5352FE23Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-hydroxy-6-methylbenzoic acid in natural product biosynthesis?
A1: this compound plays a crucial role in the biosynthesis of depsides and depsidones, particularly in certain fungi and lichens. Research using isotopically labelled precursors demonstrated that the fungus Penicillium griseofulvum synthesizes this compound through the head-to-tail linkage of acetate units []. This finding provided early experimental support for the acetate pathway hypothesis in polyketide biosynthesis.
Q2: In what natural sources has this compound been identified?
A2: This compound has been isolated from various sources, including:
- Fungi: It was originally identified in Penicillium griseofulvum [] and has been found in other species like the marine fungus Gliocladium sp. [].
- Lichens: It's a constituent of certain lichens, such as Xanthoparmelia tusconensis, where it co-occurs with other depsides like usnic acid and diffractaic acid [].
- Plants: Gerbera anandria is an example of a plant species where this compound has been isolated [].
Q3: How does the structure of this compound differ in the mycobactins produced by Mycobacterium tuberculosis and Mycobacterium johnei?
A3: Mycobactins are iron-chelating molecules essential for the growth of mycobacteria. While both species produce mycobactins, there's a key structural difference:
- Mycobacterium tuberculosis: Produces mycobactin T, which incorporates salicylic acid instead of this compound in its structure [].
Q4: Has this compound demonstrated any biological activities?
A4: While research primarily focuses on its role as a biosynthetic building block, some studies have explored its biological properties:
Q5: Are there any known derivatives of this compound of interest?
A5: Yes, derivatives are often the focus in natural product chemistry. For example:
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